

# GSK2830371: A Technical Guide to a Potent Allosteric Inhibitor of Wip1 Phosphatase

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## Compound of Interest

**Compound Name:** 4,5,6,7-Tetrahydro-5(1h)-indazolone

**Cat. No.:** B1395838

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## Introduction: Navigating the Identity of CAS Number 1196154-00-3

For researchers and drug development professionals, the precise identification of a chemical entity is paramount. While the CAS number 1196154-00-3 is sometimes associated with the compound 2,4,6,7-Tetrahydro-5H-indazol-5-one, a more thorough investigation of scientific literature and supplier databases reveals a strong and functionally significant association with GSK2830371, a potent and selective allosteric inhibitor of Wild-type p53-induced phosphatase 1 (Wip1). Given the extensive pharmacological data and therapeutic relevance of GSK2830371, this guide will focus on this compound as the entity of interest for researchers in oncology and cell signaling. It is plausible that 1196154-00-3 may refer to a precursor or an incorrectly assigned identifier. For clarity and scientific accuracy, this document will henceforth refer to the Wip1 inhibitor as GSK2830371, while acknowledging its occasional linkage to the aforementioned CAS number. Some sources also cite the CAS number 1404456-53-6 for GSK2830371.<sup>[1]</sup>

GSK2830371 has emerged as a critical tool for interrogating the DNA damage response (DDR) and p53 signaling pathways. Its high potency and selectivity make it a valuable pharmacological probe and a potential therapeutic agent. This guide provides an in-depth overview of its properties, mechanism of action, experimental applications, and procurement details to empower researchers in their scientific endeavors.

## Physicochemical Properties of GSK2830371

A comprehensive understanding of a compound's physicochemical properties is fundamental to its application in experimental settings. GSK2830371 is an orally bioavailable small molecule with characteristics that facilitate its use in both *in vitro* and *in vivo* studies.

Property	Value	Source
Molecular Formula	$C_{23}H_{29}ClN_4O_2S$	
Molecular Weight	461.02 g/mol	
Appearance	Light yellow powder	
Purity	≥97% (HPLC)	
Solubility	Soluble to 100 mM in DMSO and to 50 mM in ethanol	
Storage	Store at -20°C	
CAS Number	1404456-53-6 (more commonly associated)	<a href="#">[1]</a>

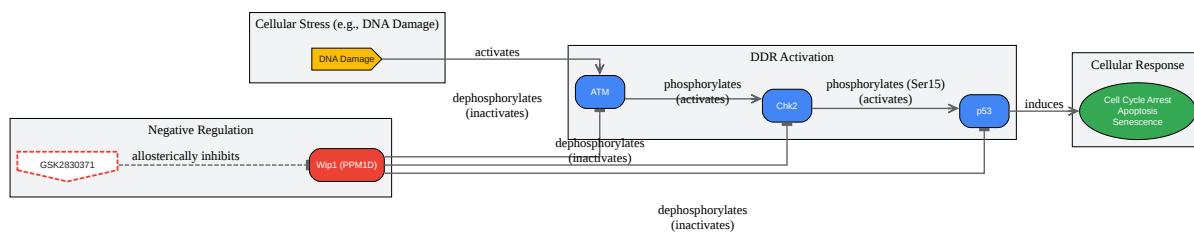
## Mechanism of Action: Allosteric Inhibition of Wip1 Phosphatase

GSK2830371 is a highly potent and selective allosteric inhibitor of Wip1 phosphatase, with an  $IC_{50}$  of 6 nM.[\[1\]](#) Unlike active-site inhibitors, GSK2830371 binds to a flap subdomain outside the catalytic site of Wip1. This allosteric interaction induces a conformational change that inhibits the phosphatase's enzymatic activity. This mode of inhibition contributes to its high selectivity for Wip1 over other phosphatases.

Wip1 (also known as PPM1D) is a serine/threonine phosphatase that plays a critical role as a negative regulator of the DNA damage response (DDR) and the p53 tumor suppressor pathway.[\[2\]](#)[\[3\]](#) In response to cellular stress, such as DNA damage, a cascade of signaling events leads to the activation of kinases like ATM and Chk2, which in turn phosphorylate and activate p53. Activated p53 can then induce cell cycle arrest, apoptosis, or senescence, thereby preventing the proliferation of damaged cells.

Wip1 acts as a homeostatic regulator by dephosphorylating and inactivating key proteins in this pathway, including ATM, Chk2, and p53 itself (specifically at Ser15).[3][4][5] By inhibiting Wip1, GSK2830371 effectively removes this "brake" on the DDR and p53 signaling. This leads to the sustained phosphorylation and activation of Wip1 substrates, amplifying the anti-proliferative and pro-apoptotic signals.[1]

## Signaling Pathway of GSK2830371 Action



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Caption: Mechanism of action of GSK2830371 in the DNA damage response pathway.

## Experimental Protocols and Applications

The unique mechanism of GSK2830371 makes it a versatile tool for a range of experimental applications, from basic research into cell signaling to preclinical evaluation of novel cancer therapies.

### In Vitro Cell-Based Assays

Objective: To assess the anti-proliferative and pro-apoptotic effects of GSK2830371, alone or in combination with other agents.

**Cell Line Selection:** The choice of cell line is critical. Cell lines with wild-type p53 are generally more sensitive to GSK2830371.<sup>[1]</sup> Sensitivity can be enhanced in cell lines with amplification of the PPM1D gene, which encodes Wip1.<sup>[6]</sup>

**Protocol:** Cell Viability Assay (e.g., using CCK-8 or SRB)

- **Cell Seeding:** Seed cells in 96-well plates at a density that allows for logarithmic growth over the course of the experiment. Allow cells to adhere for 24 hours.
- **Compound Preparation:** Prepare a stock solution of GSK2830371 in DMSO (e.g., 10 mM). Further dilute in culture medium to achieve the desired final concentrations. A typical concentration range for initial screening is 0.01 to 10  $\mu$ M.<sup>[7][8]</sup>
- **Treatment:** Treat cells with a serial dilution of GSK2830371. Include a vehicle control (DMSO) at the same final concentration as in the highest drug concentration wells.
- **Incubation:** Incubate the plates for 48-96 hours, depending on the cell doubling time.<sup>[8]</sup>
- **Viability Assessment:** Add the viability reagent (e.g., CCK-8) and incubate as per the manufacturer's instructions. Measure the absorbance using a microplate reader.
- **Data Analysis:** Calculate the percentage of cell viability relative to the vehicle control and determine the  $GI_{50}$  (concentration for 50% growth inhibition).

**Rationale:** This protocol allows for the quantitative determination of the dose-dependent effect of GSK2830371 on cell proliferation. The extended incubation period is necessary to observe the downstream effects of p53 activation, which include cell cycle arrest and apoptosis.

**Protocol:** Western Blot Analysis of Pathway Modulation

- **Treatment:** Treat cells in 6-well plates with GSK2830371 at a concentration known to be effective (e.g., 2.5  $\mu$ M) for various time points (e.g., 0, 2, 4, 8, 24 hours).<sup>[7][9]</sup>
- **Cell Lysis:** Harvest cells and prepare protein lysates using RIPA buffer supplemented with protease and phosphatase inhibitors.

- Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
- SDS-PAGE and Transfer: Separate equal amounts of protein by SDS-PAGE and transfer to a PVDF membrane.
- Immunoblotting: Probe the membrane with primary antibodies against key pathway proteins, such as phospho-p53 (Ser15), total p53, phospho-Chk2 (Thr68), and p21. Use an antibody against a housekeeping protein (e.g., GAPDH or  $\beta$ -actin) as a loading control.
- Detection: Use an appropriate HRP-conjugated secondary antibody and a chemiluminescent substrate for detection.

Rationale: This experiment provides direct evidence of the on-target effect of GSK2830371 by visualizing the increased phosphorylation of Wip1 substrates and the upregulation of p53 target genes like p21.<sup>[7]</sup>

## In Vivo Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of GSK2830371 in a preclinical animal model.

Model System: Immunocompromised mice (e.g., NOD-SCID) bearing subcutaneous or orthotopic xenografts of a responsive human cancer cell line (e.g., DOHH2 lymphoma).<sup>[1]</sup>

Protocol: Tumor Growth Inhibition Study

- Tumor Implantation: Inoculate mice with tumor cells. Allow tumors to reach a palpable size (e.g., 100-150 mm<sup>3</sup>).
- Randomization: Randomize mice into treatment and control groups.
- Drug Formulation and Administration: Formulate GSK2830371 for oral administration. A common vehicle is 10% DMSO, 40% PEG300, 5% Tween-80, and 45% saline.<sup>[7]</sup> Administer GSK2830371 by oral gavage at doses ranging from 75 to 150 mg/kg, once or twice daily.<sup>[1]</sup> The control group receives the vehicle alone.
- Monitoring: Measure tumor volume and body weight 2-3 times per week.

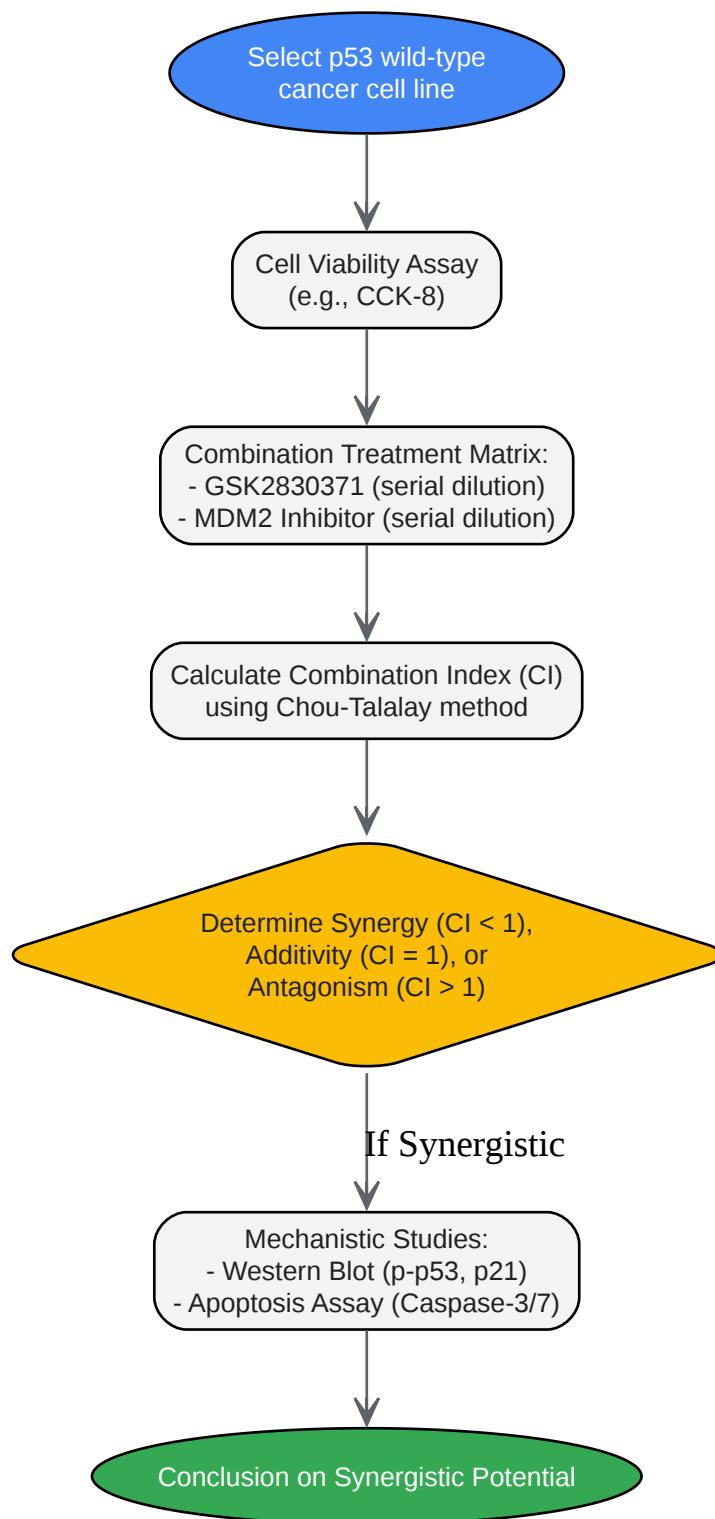
- Endpoint: Continue treatment for a defined period (e.g., 14-21 days) or until tumors in the control group reach a predetermined size.
- Pharmacodynamic Analysis: At the end of the study, tumors can be excised for western blot or immunohistochemical analysis of target modulation (e.g., increased phospho-p53).

Rationale: This protocol assesses the therapeutic potential of GSK2830371 in a living organism. Oral administration mimics a clinically relevant route. Monitoring both tumor growth and animal well-being is crucial for evaluating efficacy and toxicity. The short half-life of GSK2830371 may necessitate more frequent dosing to achieve sustained target inhibition.[\[7\]](#)

## Synergistic Combinations

A particularly promising application of GSK2830371 is in combination with other anti-cancer agents, especially those that also modulate the p53 pathway. Numerous studies have demonstrated a synergistic effect when GSK2830371 is combined with MDM2 inhibitors (e.g., Nutlin-3, RG7388, HDM201).[\[6\]](#)[\[8\]](#)[\[9\]](#)[\[10\]](#) MDM2 inhibitors prevent the degradation of p53, leading to its accumulation. The concurrent inhibition of Wip1 by GSK2830371 ensures that this accumulated p53 is in a hyper-phosphorylated and highly active state, leading to a more robust anti-tumor response.[\[9\]](#)

## Experimental Workflow for Synergy Assessment



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Caption: A streamlined workflow for assessing the synergistic potential of GSK2830371 with an MDM2 inhibitor.

## Suppliers of GSK2830371

For research purposes, GSK2830371 is available from several reputable suppliers of biochemicals and research reagents. It is crucial to obtain a certificate of analysis to ensure the purity and identity of the compound.

- Selleck Chemicals: A well-known supplier of inhibitors and bioactive compounds.[\[1\]](#)
- R&D Systems (a Bio-Techne brand): Offers a range of high-purity reagents for life science research.
- Tocris Bioscience (a Bio-Techne brand): Specializes in small molecules and peptides for pharmacology and cell biology research.
- MedchemExpress: Provides a wide array of research chemicals and inhibitors.[\[7\]](#)
- Sigma-Aldrich (Merck): A major supplier of chemicals and laboratory equipment.
- ProbeChem: A supplier of chemical probes and inhibitors.[\[11\]](#)
- Chemgood: A manufacturer and supplier of chemicals.
- Lab Procurement Services: A distributor of laboratory supplies.[\[12\]](#)

## Conclusion

GSK2830371 is a powerful and selective pharmacological tool for the investigation of the Wip1 phosphatase and its role in the DNA damage response and p53 signaling. Its allosteric mechanism of action and oral bioavailability make it suitable for a wide range of in vitro and in vivo studies. For researchers in oncology and drug discovery, GSK2830371 offers a unique opportunity to explore the therapeutic potential of reactivating the p53 tumor suppressor pathway. The protocols and information provided in this guide are intended to serve as a comprehensive resource for the effective utilization of this important research compound.

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## References

- 1. [selleckchem.com](http://selleckchem.com) [selleckchem.com]
- 2. Regulation of the Wip1 phosphatase and its effects on the stress response - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 3. Wip1 phosphatase: between p53 and MAPK kinases pathways - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 4. Wip1 phosphatase modulates ATM-dependent signaling pathways - PubMed [[pubmed.ncbi.nlm.nih.gov](https://pubmed.ncbi.nlm.nih.gov)]
- 5. [oncotarget.com](http://oncotarget.com) [oncotarget.com]
- 6. Inhibition of WIP1 phosphatase sensitizes breast cancer cells to genotoxic stress and to MDM2 antagonist nutlin-3 - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 7. [medchemexpress.com](http://medchemexpress.com) [medchemexpress.com]
- 8. WIP1 Inhibition by GSK2830371 Potentiates HDM201 through Enhanced p53 Phosphorylation and Activation in Liver Adenocarcinoma Cells - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 9. In vitro and in vivo study of GSK2830371 and RG7388 combination in liver adenocarcinoma - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 10. Tipping Growth Inhibition into Apoptosis by Combining Treatment with MDM2 and WIP1 Inhibitors in p53WT Uterine Leiomyosarcoma - PMC [[pmc.ncbi.nlm.nih.gov](https://www.ncbi.nlm.nih.gov)]
- 11. GSK2830371 | PPM1D inhibitor | Probechem Biochemicals [[probechem.com](http://probechem.com)]
- 12. [labproservices.com](http://labproservices.com) [labproservices.com]
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